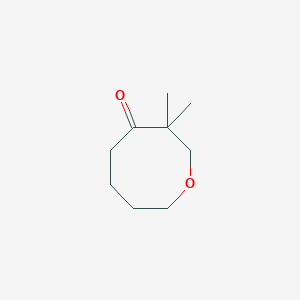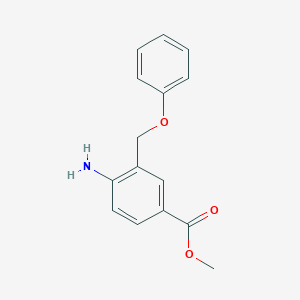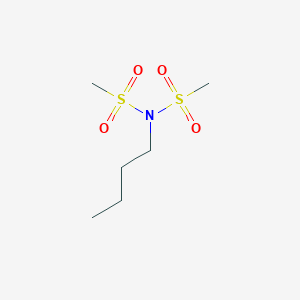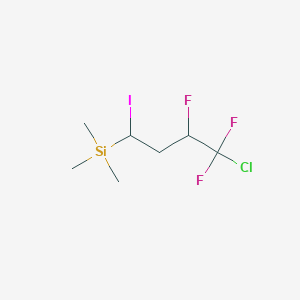
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The compound features a nitroimidazole ring substituted with a methyl group and a nitro group, along with an ethyl iodoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate typically involves the following steps:
Formation of the Nitroimidazole Ring: The nitroimidazole ring can be synthesized through the nitration of 2-methylimidazole using nitric acid.
Introduction of the Ethyl Iodoacetate Moiety: The ethyl iodoacetate group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitroimidazole with ethyl iodoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodoacetate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential use in drug development, particularly for targeting anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes in microorganisms. The molecular targets include DNA, proteins, and other cellular macromolecules, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for similar applications as metronidazole and tinidazole.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl iodoacetate is unique due to the presence of the ethyl iodoacetate moiety, which can be further modified through substitution reactions. This allows for the synthesis of a wide range of derivatives with potentially enhanced biological activity.
Properties
CAS No. |
90102-75-3 |
|---|---|
Molecular Formula |
C8H10IN3O4 |
Molecular Weight |
339.09 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-iodoacetate |
InChI |
InChI=1S/C8H10IN3O4/c1-6-10-5-7(12(14)15)11(6)2-3-16-8(13)4-9/h5H,2-4H2,1H3 |
InChI Key |
VLRNEHVAKGJZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CI)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![{[(5,5-Dimethyl-2,10-dioxa-6-thia-3,9-diazaundeca-3,8-dienoyl)(methyl)amino]sulfanyl}methylcarbamyl fluoride](/img/structure/B14390851.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)

![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)

![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)


![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)

![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
